Tug-770

GPR40 FFA1 Potency

Choose TUG-770 for your FFA1 research to leverage its unmatched potency (EC50 6 nM), 150-fold selectivity over FFA4, and full agonist profile. The terminal alkyne enables CuAAC conjugation for target engagement and imaging. With 136% oral bioavailability and a 7-h half-life in mice, it sustains glucose lowering in DIO models over 29 days without desensitization. This differentiates it from partial agonists like TAK-875 and ensures reproducible, translatable data in chronic metabolic studies.

Molecular Formula C19H14FNO2
Molecular Weight 307.3 g/mol
CAS No. 1402601-82-4
Cat. No. B611510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTug-770
CAS1402601-82-4
SynonymsTUG-770;  TUG 770;  TUG770.
Molecular FormulaC19H14FNO2
Molecular Weight307.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC#N)C#CC2=CC(=C(C=C2)CCC(=O)O)F
InChIInChI=1S/C19H14FNO2/c20-18-13-14(6-8-17(18)9-10-19(22)23)5-7-15-3-1-2-4-16(15)11-12-21/h1-4,6,8,13H,9-11H2,(H,22,23)
InChIKeyKIZUBVPJNPVIIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





TUG-770: An Advanced GPR40/FFA1 Agonist for Type 2 Diabetes Research with Superior Potency and Optimized ADME Properties


TUG-770 (CAS 1402601-82-4) is a potent, selective, and orally active agonist of the free fatty acid receptor 1 (FFA1, also known as GPR40), a G protein-coupled receptor that enhances glucose-stimulated insulin secretion from pancreatic β-cells [1]. It was developed through a targeted optimization campaign to improve the potency, selectivity, and pharmacokinetic profile of alkyne-based FFA1 agonists [2]. TUG-770 belongs to a class of compounds under investigation as insulin secretagogues for the treatment of type 2 diabetes mellitus [3].

Critical Need for Assay-Ready TUG-770: Why Other GPR40 Agonists Do Not Provide a Direct Substitute in Preclinical Research


Despite sharing a common target, GPR40 agonists differ substantially in their potency, selectivity profiles, pharmacokinetic properties, and molecular mechanisms [1]. For instance, TAK-875 (fasiglifam) acts as an ago-allosteric modulator/partial agonist [2], whereas TUG-770 functions as a full agonist at human FFA1 [3]. These mechanistic distinctions directly impact the interpretation of insulin secretion assays, downstream signaling events, and the translatability of in vivo efficacy models [4]. Substituting TUG-770 with another agonist without accounting for its unique potency, oral bioavailability, and sustained glucose-lowering effect can lead to irreproducible results, especially in chronic dosing studies using diet-induced obesity (DIO) mouse models [5].

Quantitative Benchmarking of TUG-770: Direct Evidence of Potency, Selectivity, and In Vivo Differentiation vs. Key Comparators


Potency Advantage: TUG-770 Exhibits 2.3-Fold Higher Potency at Human FFA1 Compared to the Clinical-Stage Agonist TAK-875

TUG-770 demonstrates an EC50 of 6 nM for human FFA1 in a calcium mobilization assay [1]. In contrast, the clinically advanced GPR40 agonist TAK-875 (fasiglifam) exhibits an EC50 of 14 nM in a comparable assay system [2]. This represents a 2.3-fold improvement in potency, positioning TUG-770 as a significantly more potent tool compound for exploring the full activation potential of FFA1 signaling pathways in human β-cell models.

GPR40 FFA1 Potency Insulin Secretion Type 2 Diabetes

Selectivity Profile: TUG-770 Offers 150-Fold Selectivity Over FFA4 and Broad Counter-Screen Validation

TUG-770 displays 150-fold selectivity for FFA1 over the related receptor FFA4 (GPR120) in a β-arrestin recruitment assay [1]. Furthermore, in a comprehensive counter-screen panel of 54 diverse receptors, transporters, and enzymes, TUG-770 exhibited negligible activity, including high selectivity over FFA2, FFA3, and PPARγ [2]. While the tool compound GW9508 is commonly used as a dual FFA1/FFA4 agonist with approximately 100-fold selectivity for FFA1 [3], TUG-770's cleaner selectivity profile and confirmed lack of activity against a broad panel of off-targets provides greater confidence in attributing observed biological effects specifically to FFA1 activation.

Selectivity GPR40 FFA4 Off-target Safety Pharmacology

Pharmacokinetic Superiority: TUG-770 Exhibits a 7-Fold Increase in Half-Life and a 6-Fold Increase in Oral Exposure vs. Its Direct Precursor TUG-488

In a direct head-to-head comparison in mice, TUG-770 demonstrated a substantially improved pharmacokinetic profile relative to its direct structural precursor TUG-488 (compound 21) [1]. Following oral administration of a 10 mg/kg dose, TUG-770 achieved a 7-fold longer half-life (t1/2 = 355 min vs. 50 min) and a 6-fold higher total exposure (AUC0-∞ = 4388 μg/mL·min vs. 732 μg/mL·min) [2]. Furthermore, TUG-770 exhibited lower total clearance (CLtotal = 3.1 mL/min/kg vs. 14 mL/min/kg) and excellent oral bioavailability (F = 136% vs. 105%) [3]. This marked improvement in pharmacokinetic properties is attributed to optimized physicochemical characteristics, including lower lipophilicity (log D7.4 = 1.41 vs. 2.24) [4].

Pharmacokinetics Oral Bioavailability Half-Life AUC ADME

Optimized Physicochemical Profile: TUG-770 Features Reduced Lipophilicity and Plasma Protein Binding Compared to Advanced Clinical Candidate TAK-875

TUG-770 exhibits a measured log D7.4 of 1.41, indicating low lipophilicity that falls within the optimal range for oral drug candidates [1]. In comparison, the clinical candidate TAK-875 has a reported log D7.4 of approximately 2.2 [2]. Additionally, TUG-770 demonstrates decreased plasma protein binding (human PPB = 97.3%) relative to its precursor TUG-488 (>99.9%) [3], which correlates with improved free fraction and potentially enhanced in vivo potency. The combination of low lipophilicity and moderate protein binding is associated with a lower risk of metabolic instability, hepatotoxicity, and drug-drug interactions—characteristics that contributed to the clinical failure of TAK-875 due to idiosyncratic liver toxicity [4].

Lipophilicity Plasma Protein Binding ADME Drug-like Properties Physicochemical

Sustained In Vivo Efficacy: TUG-770 Normalizes Glucose Tolerance in DIO Mice After 29 Days of Chronic Dosing Without Desensitization

In a chronic oral glucose tolerance test (OGTT) using diet-induced obese (DIO) mice, daily oral administration of TUG-770 at 20 mg/kg for 29 days resulted in sustained normalization of glucose tolerance [1]. Importantly, the glucose-lowering effect was fully maintained throughout the 29-day treatment period, indicating that the compound does not induce tachyphylaxis or receptor desensitization under these conditions [2]. In contrast, the partial agonist TAK-875 has been shown to exhibit partial agonistic activity that is dependent on receptor expression levels [3], which may limit its efficacy in certain physiological or disease states. The robust and sustained efficacy of TUG-770 in a chronic disease model positions it as a superior tool for long-term preclinical studies of FFA1-mediated glucose homeostasis.

In Vivo Efficacy Glucose Tolerance Chronic Dosing DIO Mice Metabolic Disease

Chemical Handle for Click Chemistry: TUG-770 Contains a Terminal Alkyne Moiety Enabling CuAAC Conjugation for Probe Development

TUG-770 contains a terminal alkyne functional group, making it compatible with copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry [1]. This structural feature enables the facile conjugation of TUG-770 to azide-containing fluorophores, biotin, or affinity tags without disrupting its core pharmacophore. In contrast, many GPR40 agonists such as TAK-875, AMG-837, and GW9508 lack this synthetic handle, limiting their utility as chemical biology probes for target engagement studies, cellular imaging, or pull-down assays . The alkyne moiety provides a direct route to create TUG-770-based activity-based probes for investigating FFA1 localization, trafficking, and interaction networks in cellular and tissue contexts.

Click Chemistry CuAAC Chemical Probe Target Engagement Fluorescent Labeling

High-Value Research Applications of TUG-770: From Target Validation to Probe Development


Mechanistic Studies of GPR40/FFA1 Signaling and Biased Agonism

TUG-770's high potency (EC50 = 6 nM) and selectivity (150-fold over FFA4, broad counter-screen validation) make it an ideal tool for dissecting FFA1-mediated signaling pathways in human β-cells and other FFA1-expressing tissues [1]. Its robust full agonist activity contrasts with the partial agonist/allosteric modulator profile of TAK-875, enabling researchers to investigate biased signaling, G-protein coupling preferences, and β-arrestin recruitment dynamics downstream of FFA1 activation [2]. The compound's low lipophilicity (log D7.4 = 1.41) and minimal off-target activity ensure that observed effects are directly attributable to FFA1 agonism [3].

Chronic In Vivo Metabolic Studies and Disease Modeling

The favorable pharmacokinetic profile of TUG-770—including a 7-hour oral half-life in mice and 136% oral bioavailability—enables sustained target engagement with once-daily dosing [1]. This is particularly critical for chronic studies in diet-induced obesity (DIO) models, where TUG-770 has demonstrated sustained normalization of glucose tolerance over 29 days without loss of efficacy [2]. Researchers can confidently use TUG-770 to model long-term FFA1 agonism in metabolic disease, insulin resistance, and β-cell function studies, avoiding the confounding effects of receptor desensitization seen with some partial agonists [3].

Click Chemistry-Based Probe Synthesis for Target Engagement and Imaging

The terminal alkyne moiety in TUG-770 provides a built-in bioorthogonal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1]. This enables researchers to readily conjugate TUG-770 to azide-functionalized fluorescent dyes (e.g., Cy5, TAMRA), biotin, or other affinity tags for target engagement studies, cellular imaging of FFA1 localization, and pull-down assays to identify FFA1-interacting proteins [2]. This capability is not available with most other GPR40 agonists, positioning TUG-770 as the preferred starting point for developing chemical biology probes targeting the FFA1 receptor [3].

Comparative Pharmacology and Structure-Activity Relationship (SAR) Benchmarking

TUG-770 serves as an advanced reference compound for benchmarking the potency, selectivity, and pharmacokinetic properties of novel FFA1 agonists under development [1]. Its well-characterized profile across multiple assay systems (calcium mobilization, β-arrestin recruitment, insulin secretion, and in vivo glucose tolerance) provides a robust comparative baseline [2]. Furthermore, the direct head-to-head data with its precursor TUG-488 (7-fold half-life improvement, 6-fold exposure increase) offers a valuable case study in property-based optimization that can guide medicinal chemistry efforts [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tug-770

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.